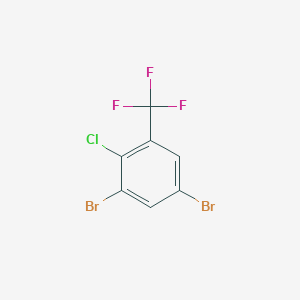

2-Chloro-3,5-dibromobenzotrifluoride

描述

Halogenated benzotrifluorides are aromatic compounds characterized by a benzene (B151609) ring substituted with a trifluoromethyl group (-CF3) and one or more halogen atoms. Benzotrifluoride (B45747) (BTF) and its derivatives have emerged as significant compounds in organic synthesis, valued for their utility as reaction solvents and as versatile chemical intermediates. ugent.beresearchgate.net BTF is considered more environmentally friendly than many conventional organic solvents and is suitable for a wide array of chemical reactions, including ionic, transition-metal catalyzed, and thermal processes. ugent.be The introduction of halogen atoms onto the benzotrifluoride scaffold further enhances their utility, creating a class of polyhalogenated compounds with unique reactivity and applications.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,5-dibromo-2-chloro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2ClF3/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPISBIZKLWHNPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648608 | |

| Record name | 1,5-Dibromo-2-chloro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027512-27-1 | |

| Record name | 1,5-Dibromo-2-chloro-3-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3,5 Dibromobenzotrifluoride and Its Analogues

Direct Halogenation Approaches for Polyhalogenated Benzotrifluorides

The direct introduction of halogen atoms onto a pre-existing benzotrifluoride (B45747) core is a primary strategy for synthesizing polyhalogenated derivatives. This approach requires careful management of reaction conditions to achieve the desired substitution pattern, particularly when multiple, and often conflicting, directing groups are present on the aromatic ring. The synthesis of 2-Chloro-3,5-dibromobenzotrifluoride from 2-chlorobenzotrifluoride (B151601) serves as a key example of these challenges.

Electrophilic Bromination Mechanisms and Regioselectivity

Electrophilic aromatic substitution is the fundamental mechanism for the bromination of benzotrifluoride derivatives. nih.gov The reaction typically proceeds via a two-step addition-elimination mechanism. rsc.org First, an electrophilic bromine species, often activated by a Lewis acid catalyst, attacks the electron-rich π system of the benzene (B151609) ring, forming a positively charged carbocation intermediate known as an arenium ion or sigma complex. nih.gov This step is generally the rate-determining step of the reaction. In the second, faster step, a proton is abstracted from the arenium ion, restoring the aromaticity of the ring and resulting in the substituted product. nih.gov

The regioselectivity of this substitution is dictated by the electronic properties of the substituents already present on the aromatic ring. In the case of synthesizing this compound from 2-chlorobenzotrifluoride, the directing effects of the chloro (-Cl) and trifluoromethyl (-CF₃) groups are crucial.

Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect). vaia.com It deactivates the benzene ring towards electrophilic attack and is a meta-director. vaia.comlibretexts.org

Chloro Group (-Cl): This group is also deactivating due to its inductive electron withdrawal. However, it possesses lone pairs of electrons that can be donated into the ring via resonance, which preferentially stabilizes the arenium ion intermediates for attack at the ortho and para positions. organicchemistrytutor.comlibretexts.org Consequently, halogens are classified as ortho, para-directors. libretexts.org

When brominating 2-chlorobenzotrifluoride, these competing effects determine the position of the incoming bromine atoms. The -CF₃ group at position 1 directs electrophiles to positions 3 and 5, while the -Cl group at position 2 directs to positions 4 (para) and 6 (ortho). The formation of the 3,5-dibromo product indicates that the directing influence of the powerful meta-directing -CF₃ group governs the reaction outcome, forcing substitution at the positions least deactivated by its strong inductive effect.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Electronic Effect | Reactivity Effect | Directing Position(s) | Governing Factor |

|---|---|---|---|---|

| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing | Strongly Deactivating | Meta | Inductive Effect vaia.com |

| -Cl (Chloro) | Electron-Withdrawing | Weakly Deactivating | Ortho, Para | Resonance Effect outweighs Inductive for directing libretexts.org |

Influence of Catalytic Systems on Halogenation Efficiency (e.g., FeS, Fe powder)

For less reactive substrates like benzotrifluoride derivatives, a Lewis acid catalyst is required to activate the halogen. organicchemistrytutor.com Typical catalysts for electrophilic bromination include iron(III) bromide (FeBr₃) and aluminum chloride (AlCl₃). Iron powder is commonly used as a catalyst precursor, which generates the active FeBr₃ species in situ upon reaction with bromine. rsc.org The use of an Fe₂O₃/zeolite system has also been reported to effectively catalyze the bromination of non-activated aromatic compounds, where FeBr₃ is similarly identified as the catalytic species formed in situ. rsc.orgresearchgate.net While iron sulfide (B99878) (FeS) is not a commonly cited primary catalyst for these reactions, the use of various iron sources highlights the central role of iron in facilitating this transformation. The efficiency of the catalytic system is paramount for achieving high conversion rates under manageable reaction conditions.

Control of Polyhalogenation and By-product Minimization

Achieving the desired this compound product requires precise control over the reaction to prevent the formation of by-products. The primary challenges are preventing over-bromination (leading to tri- or tetra-brominated products) and avoiding the formation of undesired isomers. Control is typically exerted by manipulating several key reaction parameters:

Stoichiometry: Carefully controlling the molar ratio of the brominating agent (e.g., Br₂) to the substrate is essential. Using a specific amount of bromine ensures that only two substitutions occur.

Temperature: Lowering the reaction temperature can increase the selectivity of the reaction, favoring the formation of the thermodynamically more stable product and reducing the rate of side reactions.

Catalyst Concentration: The amount of Lewis acid catalyst can influence the reaction rate and selectivity.

Reaction Time: Monitoring the reaction progress and stopping it once the desired product has formed can prevent further substitution.

The development of highly regioselective bromination methods, sometimes employing specific reagents like N-bromosuccinimide (NBS) with silica (B1680970) gel or utilizing zeolite catalysts, aims to improve the yield of the desired isomer and simplify purification. nih.govresearchgate.net

Fluorination Strategies in Benzotrifluoride Synthesis

An alternative to direct halogenation is the construction of the benzotrifluoride ring itself from other precursors. This is the primary industrial route for producing the benzotrifluoride scaffold, which can then be subjected to further functionalization like the halogenation described above.

Anhydrous Hydrofluoric Acid Mediated Fluorination

The industrial synthesis of benzotrifluoride and its derivatives predominantly involves the reaction of a corresponding benzotrichloride (B165768) compound with anhydrous hydrogen fluoride (B91410) (HF). researchgate.netgoogle.com This halogen exchange (Halex) reaction is typically carried out at elevated temperatures and can be performed in either the liquid or gas phase. googleapis.comgoogle.com

In the gas-phase process, a mixture of the benzotrichloride substrate and HF is passed over a heated catalyst. googleapis.comgoogle.com Catalysts such as aluminum fluoride (AlF₃) are often employed to facilitate the reaction at an accelerated rate. google.com The reaction temperature is a critical parameter, often maintained between 200°C and 450°C to ensure a practical reaction rate while avoiding catalyst degradation. google.com Liquid-phase reactions are also used, which may require high pressure to maintain the HF in a liquid state. google.com These methods are effective for large-scale production, achieving high yields of the desired benzotrifluoride product. googleapis.com

Table 2: Representative Conditions for Anhydrous HF Fluorination

| Substrate | Catalyst | Phase | Temperature (°C) | Pressure | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| Benzotrichloride | Aluminum Fluoride (β- or γ-type) | Gas | 250 - 350 | Atmospheric | >96% | google.comgoogle.com |

| p-Chlorobenzotrichloride | Aluminum Fluoride | Gas | ~310 | Atmospheric | High (96.3% purity) | google.com |

| Benzotrichloride | Aluminum Chloride / Activated Charcoal | Liquid | 85 - 100 | 20 - 45 atm | ~99% | google.com |

Development and Application of Alternative Fluorinating Agents and Building Blocks

Given the hazards associated with handling anhydrous HF, significant research has focused on developing alternative methods for introducing the trifluoromethyl group onto an aromatic ring. These modern catalytic approaches often operate under milder conditions and exhibit broad functional group tolerance. nih.govnih.gov

Palladium-Catalyzed Trifluoromethylation: This method has emerged as a powerful tool for the synthesis of benzotrifluorides from aryl chlorides. nih.govnih.gov Using a palladium catalyst with a suitable phosphine (B1218219) ligand, an aryl chloride can be coupled with a trifluoromethyl source (e.g., TESCF₃ with KF or CsF) to yield the corresponding benzotrifluoride. nih.gov This approach is notable for its wide substrate scope, including complex and functionalized aryl and heteroaryl chlorides. nih.govnih.gov

Copper-Catalyzed Trifluoromethylation: Copper-based systems provide a more economical alternative for trifluoromethylation reactions. nih.govbeilstein-journals.org While initially focused on more reactive aryl iodides, methods have been developed for other aryl halides. nih.gov These reactions can employ various trifluoromethyl sources, including nucleophilic, electrophilic, or radical reagents. researchgate.net For example, copper can catalyze the decarboxylative trifluoromethylation of aryl iodides using trifluoroacetate (B77799) salts. beilstein-journals.org

These catalytic cross-coupling strategies represent a significant advance, enabling the synthesis of complex benzotrifluoride analogues that may be difficult to access through classical halogen exchange pathways.

Table 3: Comparison of Modern Trifluoromethylation Methods

| Method | Typical Catalyst | Substrate | CF₃ Source Example | Key Advantage | Reference |

|---|---|---|---|---|---|

| Palladium-Catalyzed Coupling | Pd source (e.g., Pd(dba)₂) + Ligand | Aryl Chlorides | (Trifluoromethyl)trimethylsilane (TMSCF₃) | Broad scope, functional group tolerance | nih.govnih.gov |

| Copper-Catalyzed Coupling | Cu source (e.g., CuI) | Aryl Iodides/Bromides | Sodium Trifluoroacetate | Cost-effective catalyst | nih.govbeilstein-journals.org |

Targeted Synthesis of Functionalized Derivatives of this compound

The functionalization of the this compound core is achieved through a variety of modern synthetic methods. These reactions are designed to selectively introduce new chemical moieties at specific positions on the aromatic ring, thereby generating a diverse library of analogues.

The introduction of complex aromatic and heteroaromatic systems onto the benzotrifluoride ring is predominantly accomplished through palladium-catalyzed cross-coupling reactions. The differential reactivity of the halogen substituents on the this compound molecule (with bromine being more reactive than chlorine in typical palladium-catalyzed couplings) allows for regioselective functionalization.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide. libretexts.org For a substrate like this compound, the reaction with an arylboronic acid would be expected to proceed selectively at the bromine positions. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. For instance, palladium catalysts supported by electron-rich, bulky phosphine ligands are often effective. nih.govyoutube.com The reaction of 3,5-dichloroisothiazole-4-carbonitrile (B127508) with arylboronic acids has been shown to be regiospecific, which suggests that similar selectivity could be achieved with dihalo- and trihalobenzotrifluorides. nih.gov

Heck Reaction: The Heck reaction provides a means to couple the aryl halide with an alkene, leading to the formation of substituted styrenyl or other unsaturated derivatives. organic-chemistry.orglibretexts.org This reaction is also catalyzed by palladium complexes and typically shows a preference for reacting at the more labile carbon-bromine bonds over the carbon-chlorine bond. organic-chemistry.org Green protocols for the Heck reaction have been developed, utilizing solvents like water or ethanol (B145695) and employing supported palladium catalysts to facilitate catalyst recovery and reuse. frontiersin.orgelsevierpure.comresearchgate.net

Sonogashira Coupling: This coupling reaction enables the introduction of alkyne moieties by reacting the aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgnih.gov This method has been successfully applied to brominated pyridine (B92270) derivatives to produce alkynyl-substituted heterocycles. soton.ac.uk The use of bulky, electron-rich phosphine ligands can facilitate these couplings at room temperature. organic-chemistry.org Copper-free Sonogashira protocols have also been developed to create more environmentally benign processes. nih.gov

Table 1: Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

| Reaction | Reagents | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid, Base (e.g., Na2CO3, K3PO4) | Pd(0) catalyst (e.g., Pd(PPh3)4), Phosphine ligand | Biaryl derivatives |

| Heck | Alkene, Base (e.g., Et3N) | Pd(II) catalyst (e.g., Pd(OAc)2), Phosphine ligand | Substituted alkenes |

| Sonogashira | Terminal alkyne, Base (e.g., amine) | Pd catalyst, Cu(I) co-catalyst | Aryl alkynes |

The synthesis of benzoic acid analogues of this compound can be approached through several synthetic routes. One common method involves the hydrolysis of a benzotrichloride precursor. For instance, 5-bromo-2-chlorobenzoic acid can be synthesized from 2-chlorobenzotrichloride via bromination followed by hydrolysis. google.com A similar strategy could be envisioned starting from a dibrominated benzotrichloride.

Another approach is the direct carboxylation of the aromatic ring. This can be achieved by first generating an organometallic intermediate, such as an aryllithium or Grignard reagent, from the halogenated benzotrifluoride, followed by quenching with carbon dioxide. For example, a method for preparing 2-chloro-5-(trifluoromethyl)benzoic acid involves the lithiation of p-chlorobenzotrifluoride followed by reaction with dry ice. wikipedia.org

The synthesis of related dihalobenzoic acids has also been reported. For example, 2,4-dichloro-3,5-difluorobenzoic acid was synthesized from 4-chloro-3,5-difluorobenzonitrile (B168964) through a sequence of nitration, reduction, diazotization, and chlorination, followed by hydrolysis of the nitrile. researchgate.net The synthesis of 3,5-dichlorobenzoic acid has been achieved through the chlorination of benzonitrile (B105546) followed by hydrolysis. google.com These multistep sequences highlight the versatility of functional group interconversions in accessing these types of molecules.

Table 2: Synthetic Routes to Substituted Benzoic Acids

| Starting Material | Key Transformation(s) | Product |

| 2-Chlorobenzotrichloride | Bromination, Hydrolysis | 5-Bromo-2-chlorobenzoic acid google.com |

| p-Chlorobenzotrifluoride | Lithiation, Carboxylation | 2-Chloro-5-(trifluoromethyl)benzoic acid wikipedia.org |

| 4-Chloro-3,5-difluorobenzonitrile | Nitration, Reduction, Diazotization, Chlorination, Hydrolysis | 2,4-Dichloro-3,5-difluorobenzoic acid researchgate.net |

| Benzonitrile | Chlorination, Hydrolysis | 3,5-Dichlorobenzoic acid google.com |

The introduction of an amino group onto the benzotrifluoride ring is a key transformation, as the resulting anilines are valuable precursors for a wide range of chemical products. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is highly versatile, with several generations of catalysts and ligands developed to accommodate a broad scope of substrates and reaction conditions. wikipedia.orgrsc.orgyoutube.com The reaction can be performed with primary and secondary amines, and even with ammonia (B1221849) equivalents, to yield primary aryl amines. organic-chemistry.org For a substrate with multiple halogen atoms like this compound, the reaction conditions can be tuned to favor substitution at the more reactive bromine positions.

Older methods for the amination of aryl halides, such as the Ullmann condensation, often require harsh reaction conditions. However, newer methods using a copper catalyst in a non-aqueous medium have been developed for the amination of p-chlorobenzotrifluoride. google.com The hydrogenation of a nitro-substituted precursor is another common route to anilines. For example, substituted aminobenzotrifluorides can be prepared by the nitration of a benzotrifluoride followed by reduction of the nitro group. google.com

Table 3: Methods for the Synthesis of Amino-substituted Benzotrifluorides

| Method | Reagents | Catalyst System | Key Features |

| Buchwald-Hartwig Amination | Amine, Base | Pd catalyst, Phosphine ligand | High functional group tolerance, mild conditions. wikipedia.orgorganic-chemistry.org |

| Copper-Catalyzed Amination | Ammonia | Cu(I) salt | Useful for less reactive aryl chlorides. google.com |

| Nitro Group Reduction | H2 | Pd/C or other hydrogenation catalysts | A common and effective method. google.com |

Green Chemistry Approaches in Synthetic Pathways

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to reduce the environmental impact of chemical processes. This involves the use of environmentally benign catalysts, safer solvents, and more energy-efficient reaction conditions.

A key focus of green chemistry is the development of highly efficient and recyclable catalysts. For the synthesis of halogenated aromatic compounds, metal-organic frameworks (MOFs) have emerged as promising heterogeneous catalysts. For example, an iron-based MOF, MIL-88A, has been used for the green halogenation of aromatic compounds under solvent-free conditions. bohrium.comresearchgate.net Solid acid catalysts like zeolites have also been employed to promote regioselective halogenation and other electrophilic aromatic substitution reactions, offering the advantages of easy separation and reusability. researchgate.net

In the realm of cross-coupling reactions, significant efforts have been made to develop greener catalytic systems. This includes the use of water as a reaction solvent, which is made possible by the development of water-soluble ligands or surfactant-assisted catalysis. rsc.orginovatus.es Supported palladium catalysts, where the palladium is immobilized on a solid support, are also a key area of research as they allow for easy recovery and recycling of the precious metal catalyst. frontiersin.org

Solvents are a major contributor to the environmental impact of chemical processes. Therefore, the selection of greener solvents is a critical aspect of sustainable synthesis. Benzotrifluoride (BTF) itself is often considered a greener alternative to more hazardous solvents like dichloromethane. researchgate.netugent.bekowachemical.comacs.org It is relatively non-toxic, has a high boiling point, and is stable under a variety of reaction conditions. researchgate.netugent.be

For cross-coupling reactions, several green solvents have been investigated. Water is an ideal green solvent, and its use in Suzuki-Miyaura and Heck reactions has been extensively studied. rsc.orgdigitellinc.comeurekaselect.com Other bio-based solvents and ethers with better safety and environmental profiles, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE), have been identified as effective solvents for Buchwald-Hartwig amination reactions. nsf.gov The optimization of solvent mixtures, such as blends of sustainable solvents and bases, can also lead to more efficient and environmentally friendly cross-coupling reactions. digitellinc.com

Table 4: Green Chemistry Approaches in Synthesis

| Approach | Example | Advantages |

| Catalysis | Iron-based MOF for halogenation bohrium.comresearchgate.net | Heterogeneous, recyclable, solvent-free conditions. |

| Zeolite catalysts for electrophilic substitution researchgate.net | Reusable, shape-selective, reduced waste. | |

| Water-soluble ligands for cross-coupling rsc.orginovatus.es | Enables use of water as a solvent. | |

| Solvents | Benzotrifluoride (BTF) researchgate.netugent.be | Greener alternative to chlorinated solvents. |

| Water rsc.orgdigitellinc.comeurekaselect.com | Non-toxic, abundant, safe. | |

| 2-Methyltetrahydrofuran (2-MeTHF) nsf.gov | Bio-based, good performance in amination reactions. |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 3,5 Dibromobenzotrifluoride

Electrophilic and Nucleophilic Substitution Reactions

The electronic landscape of the aromatic ring in 2-Chloro-3,5-dibromobenzotrifluoride is significantly polarized. This polarization is a direct consequence of the strong electron-withdrawing nature of the trifluoromethyl group and, to a lesser extent, the halogens. This electronic arrangement renders the ring electron-deficient and thus highly susceptible to nucleophilic attack, while simultaneously deactivating it towards electrophilic substitution.

The presence of multiple halogen atoms on the benzotrifluoride (B45747) core opens avenues for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the electron-poor aromatic ring, leading to the displacement of a halide ion. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer intermediate. nih.gov The rate of these substitutions is significantly enhanced by the presence of strong electron-withdrawing groups, which can stabilize the negative charge of this intermediate. libretexts.org

| Position | Halogen | Position Relative to -CF₃ | Expected SNAr Reactivity | Rationale |

| C2 | Chlorine | ortho | Highest | Strongest activation from the electron-withdrawing group. |

| C3 | Bromine | meta | Lower | Less electronic activation compared to the ortho position. |

| C5 | Bromine | meta | Lower | Less electronic activation compared to the ortho position. |

The trifluoromethyl (-CF₃) group is a dominant factor in the chemical reactivity of this compound. It is one of the most powerful electron-withdrawing groups used in organic chemistry due to the high electronegativity of the three fluorine atoms, which exert a strong negative inductive effect (-I). vaia.comnih.gov This effect pulls electron density away from the aromatic ring.

This electron withdrawal has two major consequences:

Deactivation towards Electrophilic Aromatic Substitution: The reduced electron density of the benzene (B151609) ring makes it less nucleophilic and therefore less reactive towards attack by electrophiles. vaia.com

Activation towards Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring makes it a better electrophile, facilitating attack by nucleophiles. The -CF₃ group effectively stabilizes the negatively charged Meisenheimer intermediate formed during an SNAr reaction, lowering the activation energy for the substitution. libretexts.orgnih.gov

The influence of the -CF₃ group is most pronounced at the ortho and para positions. In this compound, the chlorine atom is situated at an ortho position (C2), making it significantly more susceptible to nucleophilic displacement than the bromine atoms at the meta positions (C3 and C5).

| Property | Influence of -CF₃ Group |

| Ring Electron Density | Decreased |

| Reactivity towards Electrophiles | Deactivated |

| Reactivity towards Nucleophiles | Activated (especially at ortho and para positions) |

| Stabilization of SNAr Intermediate | High |

Cross-Coupling Reactions and Advanced C-C Bond Formation

The halogen substituents on this compound serve as versatile handles for modern synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. These methods allow for the selective formation of new carbon-carbon bonds, providing access to complex molecular architectures.

Palladium-catalyzed C-H functionalization is a powerful strategy for the direct conversion of C-H bonds into new C-C or C-X bonds, bypassing the need for pre-functionalized starting materials. nih.gov These reactions often rely on a directing group within the substrate to bind the palladium catalyst and deliver it to a specific C-H bond, typically in an ortho position. nih.govnih.gov

For a substrate like this compound, direct C-H functionalization would target the C-H bonds at the C4 and C6 positions. The success and selectivity of such a reaction would depend heavily on the introduction of a suitable directing group onto the molecule or the specific catalytic system employed. Without a directing group, achieving selective C-H activation at one position over the other, or over competing oxidative addition at the C-halogen bonds, would be a significant challenge. However, the development of advanced catalytic systems continues to expand the scope of non-directed C-H functionalization on electron-poor arenes. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds. nih.gov It involves the reaction of an organoboron reagent (like a boronic acid or trifluoroborate salt) with an organohalide in the presence of a palladium catalyst and a base. nih.govnih.gov

For polyhalogenated substrates like this compound, the Suzuki-Miyaura reaction offers the potential for sequential, site-selective functionalization. The selectivity is governed by the different reactivities of the carbon-halogen bonds toward the initial oxidative addition step in the catalytic cycle. nih.gov Generally, the order of reactivity for aryl halides in oxidative addition is C-I > C-Br > C-Cl.

Therefore, the C-Br bonds at positions C3 and C5 are expected to react preferentially over the C-Cl bond at C2. By carefully controlling the reaction conditions (e.g., catalyst, ligand, temperature, and stoichiometry of the boronic acid), it is possible to achieve selective mono- or di-arylation at the bromine-bearing positions while leaving the C-Cl bond intact for subsequent transformations. nih.govacs.org

| Parameter | Description | Typical Conditions for Selective C-Br Coupling |

| Catalyst | Palladium source | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes Pd and facilitates catalytic cycle | Phosphine (B1218219) ligands (e.g., PPh₃, SPhos) |

| Boron Reagent | Coupling partner | Arylboronic acid or Potassium aryltrifluoroborate |

| Base | Activates boron reagent | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Reaction medium | Toluene, Dioxane, H₂O/Organic mixtures |

| Outcome | Selective C-Br bond functionalization | Formation of 3,5-diaryl-2-chlorobenzotrifluoride |

The choice of ligand is critical for the success of palladium-catalyzed cross-coupling reactions, especially when dealing with less reactive aryl chlorides. nih.govresearchgate.net After the more reactive C-Br bonds in this compound have been functionalized, coupling the remaining C-Cl bond requires a more active catalytic system.

Ligand design focuses on modulating the steric and electronic properties of the palladium center to enhance the key steps of the catalytic cycle, particularly the challenging oxidative addition of the C-Cl bond. nih.gov

Key ligand classes and their features include:

Bulky, Electron-Rich Phosphines: Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biaryl phosphines (e.g., SPhos, XPhos) are highly effective. Their large steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, while their strong electron-donating ability increases the electron density on the palladium, facilitating the oxidative addition step. researchgate.net

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium. They are excellent ligands for activating aryl chlorides and are often more robust at high temperatures than phosphine ligands. nih.govnih.gov

The development of specialized ligands and pre-catalysts has enabled the efficient coupling of a wide array of aryl chlorides, which would be essential for the complete functionalization of the this compound scaffold. nih.govacs.org

| Ligand Type | Example(s) | Key Features | Application for this compound |

| Bulky Alkylphosphines | P(t-Bu)₃ | Strong σ-donor, large cone angle. | Promotes oxidative addition of the C-Cl bond. |

| Biaryl Monophosphines | SPhos, XPhos | Sterically demanding, electron-rich. | High activity for C-Cl bond coupling under mild conditions. |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, high thermal stability. | Robust catalyst for challenging C-Cl bond activation. |

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is dictated by the interplay of the electron-withdrawing trifluoromethyl group and the three halogen substituents on the aromatic ring. While specific experimental studies on the oxidation and reduction of this particular compound are not extensively documented in publicly available literature, its reactivity can be inferred from the behavior of related polyhalogenated and trifluoromethyl-substituted aromatic compounds.

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack but makes it more susceptible to nucleophilic attack. The halogen atoms (chlorine and bromine) are also electron-withdrawing via induction but can act as weak deactivators. The combined effect of these substituents renders the aromatic ring of this compound electron-deficient.

Oxidation:

The benzene ring of this compound is generally resistant to oxidation under standard conditions due to its electron-deficient nature. Powerful oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), which are capable of oxidizing alkyl side chains on aromatic rings to carboxylic acids, are not expected to react with the aromatic ring or the trifluoromethyl group of this compound under typical conditions. libretexts.org The C-F bonds in the trifluoromethyl group are exceptionally strong, making it highly resistant to oxidative cleavage.

However, under very harsh oxidative conditions, degradation of the molecule could occur, though this is not a synthetically useful transformation. Laccase-catalyzed oxidation has been shown to transform halophenols, leading to the formation of polyhalogenated coupling products, but the applicability of such enzymatic systems to non-phenolic compounds like this compound is not established. nih.gov

Reduction:

The reduction of this compound can proceed via several pathways, primarily involving the halogen substituents. The trifluoromethyl group is generally stable to most reducing agents. Catalytic hydrogenation is a common method for the reduction of aryl halides. The reactivity of the halogens to hydrogenolysis typically follows the order I > Br > Cl > F. Therefore, it is anticipated that the bromine atoms would be more readily reduced than the chlorine atom.

Selective reduction of one or both bromine atoms over the chlorine atom could potentially be achieved by careful selection of the catalyst, reaction conditions (temperature, pressure), and additives. For instance, using a less active catalyst or milder conditions might favor the removal of the more labile bromine atoms.

Below is a table summarizing the expected outcomes of the reduction of this compound under different hypothetical conditions.

| Reaction Condition | Primary Product(s) | Notes |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) - Mild Conditions | 2-Chloro-5-bromobenzotrifluoride and 2-Chloro-3-bromobenzotrifluoride | Selective reduction of one bromo group is possible. The relative position of the remaining bromo group would depend on steric and electronic factors. |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) - Forcing Conditions | 2-Chlorobenzotrifluoride (B151601) | Reduction of both bromo groups. |

| Catalytic Hydrogenation (e.g., Raney Ni, H₂) - Harsh Conditions | Benzotrifluoride | Reduction of all halogen substituents. |

It is important to note that these are predicted outcomes based on general principles of chemical reactivity, and the actual experimental results may vary.

Mechanistic Studies of Halogen Exchange Reactions

Halogen exchange reactions, particularly the conversion of aryl bromides to other halides (e.g., chlorides or fluorides), are important transformations in organic synthesis. For this compound, the presence of two bromine atoms and one chlorine atom on an electron-deficient ring provides multiple possibilities for halogen exchange, which are likely to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org

The SNAr mechanism is favored in this system due to the strongly electron-withdrawing trifluoromethyl group, which stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. stackexchange.comlibretexts.org The general mechanism involves two steps: addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion, followed by elimination of the leaving group. uomustansiriyah.edu.iq

The rate of an SNAr reaction is influenced by the nature of the leaving group and the position of the electron-withdrawing groups. For halogens, the leaving group ability in SNAr reactions is generally F > Cl > Br > I, which is the reverse of the trend for SN1 and SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by a more electronegative halogen that enhances the electrophilicity of the carbon atom being attacked. stackexchange.com

In the case of this compound, a nucleophile could potentially substitute either the chloro or the bromo substituents. Based on the typical SNAr leaving group trend, one might predict that the chloro group would be more readily displaced. However, the greater polarizability of the C-Br bond can also influence reactivity.

Metal-catalyzed halogen exchange reactions, often referred to as aromatic Finkelstein reactions, provide an alternative pathway. mdpi.com These reactions, typically catalyzed by copper(I) or palladium complexes, can facilitate the exchange of aryl bromides and chlorides with other halides. uomustansiriyah.edu.iq The mechanism of these reactions generally involves oxidative addition of the aryl halide to the metal center, followed by halide exchange and reductive elimination. uomustansiriyah.edu.iq

Considering the structure of this compound, a hypothetical halogen exchange reaction with a fluoride (B91410) source (e.g., KF) in the presence of a suitable catalyst could lead to the substitution of one or more of the bromo and chloro groups. The regioselectivity of such a reaction would be influenced by the catalyst system and the reaction conditions.

The table below outlines the plausible mechanistic pathways for halogen exchange on this compound.

| Reaction Type | Proposed Mechanism | Key Intermediates | Influencing Factors |

| Nucleophilic Aromatic Substitution (SNAr) | Addition-Elimination | Meisenheimer complex | Nature of the nucleophile, solvent, temperature, leaving group ability (F > Cl > Br > I) |

| Metal-Catalyzed Halogen Exchange | Oxidative Addition - Reductive Elimination | Organometallic complexes (e.g., Ar-Pd(II)-X) | Catalyst (e.g., Pd, Cu), ligands, nature of the halide source |

Further empirical research, including kinetic studies and computational modeling, would be necessary to fully elucidate the precise mechanisms and regioselectivity of halogen exchange reactions for this compound.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 3,5 Dibromobenzotrifluoride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The structural assignment of 2-Chloro-3,5-dibromobenzotrifluoride is achieved through a combined application of ¹H, ¹³C, and ¹⁹F NMR. Each technique probes a different nucleus, offering unique insights into the molecular framework.

¹H NMR: In this compound, the proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two non-equivalent hydrogen atoms on the benzene (B151609) ring (H-4 and H-6). These signals would appear as doublets due to coupling with each other. The chemical shifts are influenced by the electron-withdrawing effects of the halogen and trifluoromethyl substituents. For comparison, the aromatic protons in 2,4-Dichlorobenzotrifluoride appear in the range of δ 7.3-7.8 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, six distinct signals are expected for the aromatic carbons and one for the trifluoromethyl carbon. The carbon attached to the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms, a characteristic feature seen in many trifluoromethyl-substituted aromatic compounds. rsc.orgbeilstein-journals.org The chemical shifts of the carbons bonded to bromine and chlorine will also be distinct.

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. A single signal is expected for the three equivalent fluorine atoms of the CF₃ group. rsc.org The chemical shift of this signal provides confirmation of the trifluoromethyl group's presence. For example, in various trifluoromethyl-substituted pyridines, the ¹⁹F signal appears as a singlet in the range of δ -66 to -68 ppm. rsc.org The absence of coupling in the ¹⁹F spectrum indicates no adjacent fluorine or hydrogen atoms.

Table 1: Predicted NMR Data for this compound This table is predictive and based on data from analogous structures.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~ 7.5 - 8.0 | Doublet (d) | Two distinct signals for H-4 and H-6. |

| ¹³C | ~ 110 - 140 (Aromatic) | Singlet (s) | Six unique signals for the benzene ring carbons. |

| ~ 120 - 125 (CF₃) | Quartet (q) | Characteristic signal for the trifluoromethyl carbon due to ¹JCF coupling. beilstein-journals.org | |

| ¹⁹F | ~ -60 to -65 | Singlet (s) | A single resonance for the three fluorine atoms of the CF₃ group. rsc.org |

For unambiguous signal assignment, especially in complex molecules, advanced NMR experiments are employed. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can differentiate between CH, CH₂, and CH₃ groups, although for this specific molecule, it would primarily confirm the presence of the two CH aromatic carbons.

Two-dimensional (2D) NMR techniques are crucial for establishing connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the two aromatic protons, confirming their coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of the protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra reveal correlations between protons and carbons over two or three bonds. This would be instrumental in assigning the quaternary carbons, including those bonded to the Cl, Br, and CF₃ substituents, by observing their correlations with the aromatic protons.

Decoupling: In ¹³C NMR, simultaneous decoupling of both ¹H and ¹⁹F can simplify complex spectra by removing all couplings, resulting in a singlet for each unique carbon atom, which aids in their identification and counting. magritek.com

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov This technique is highly effective for confirming the identity and assessing the purity of synthesized compounds like this compound.

The mass spectrum of this compound is distinguished by a unique isotopic pattern in the molecular ion peak. This pattern arises from the natural isotopic abundances of chlorine (³⁵Cl: ~75%, ³⁷Cl: ~25%) and bromine (⁷⁹Br: ~50%, ⁸¹Br: ~50%). youtube.com The presence of one chlorine and two bromine atoms results in a characteristic cluster of peaks for the molecular ion, which provides definitive evidence for the presence and number of these halogen atoms. The accurate mass measurement obtained from high-resolution mass spectrometry (HRMS) can further be used to confirm the elemental formula of the compound. beilstein-journals.org

Table 2: Predicted Isotopic Pattern for the Molecular Ion [M]⁺ of this compound (C₇H₂Br₂ClF₃)

| Isotope Combination | Nominal Mass (Da) | Expected Relative Intensity |

|---|---|---|

| C₇H₂⁷⁹Br₂³⁵ClF₃ | 358 | Base Peak (Most Abundant) |

| C₇H₂⁷⁹Br⁸¹Br³⁵ClF₃ | 360 | High |

| C₇H₂⁸¹Br₂³⁵ClF₃ | 362 | Medium |

| C₇H₂⁷⁹Br₂³⁷ClF₃ | 360 | High |

| C₇H₂⁷⁹Br⁸¹Br³⁷ClF₃ | 362 | Medium |

| C₇H₂⁸¹Br₂³⁷ClF₃ | 364 | Low |

X-ray Crystallography for Solid-State Structure Determination

While NMR and MS provide data on connectivity and composition, X-ray crystallography offers an unparalleled, high-resolution view of the molecule's three-dimensional structure in the solid state. mdpi.com

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise arrangement of atoms in a crystalline solid. carleton.edufzu.cz By irradiating a single crystal with X-rays, a diffraction pattern is generated. Analysis of this pattern allows for the calculation of exact bond lengths, bond angles, and torsional angles. carleton.edu

While a crystal structure for this compound itself is not publicly available, analysis of its analogues provides insight into the expected structural features. Studies on other halogenated aromatic compounds reveal how substituents influence molecular packing in the crystal lattice. mdpi.com For a molecule like this compound, an SCXRD analysis would:

Confirm the substitution pattern on the benzene ring with high precision.

Provide accurate measurements of all C-C, C-H, C-Cl, C-Br, and C-F bond lengths and the angles between them.

Reveal details about intermolecular interactions, such as halogen bonding (Br···Br, Br···Cl, etc.) and π-π stacking, which govern the crystal packing. mdpi.comresearchgate.net

The structural data obtained is crucial for understanding the physicochemical properties of the material and for designing related molecules with specific properties. mdpi.comrsc.org

Analysis of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding

The solid-state architecture of this compound is determined by a complex interplay of various intermolecular forces. The crystal packing is likely governed by a combination of halogen bonds, weak hydrogen bonds, and π-π stacking interactions, which are common in polyhalogenated aromatic systems. researchgate.netmdpi.com

Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors (like O-H or N-H), weak C-H···X hydrogen bonds (where X = F, Cl, Br) are expected to be significant. The electron-withdrawing nature of the trifluoromethyl group and the halogen substituents on the benzene ring can activate the aromatic C-H bond, enabling it to act as a hydrogen bond donor. researchgate.net The fluorine atoms of the CF3 group and the ring-bound halogens can serve as acceptors. researchgate.net Interactions of the C-H···F and C-H···Cl/Br types are instrumental in forming extended networks within the crystal. researchgate.netyoutube.com

π-π Stacking and Other Interactions: Offset face-to-face π-stacking is another common interaction that contributes to the stability of the crystal lattice in aromatic compounds. youtube.com The electron distribution of the substituted benzene ring will influence the geometry of these stacks. Additionally, halogen···π interactions, where a halogen atom interacts with the electron cloud of a neighboring aromatic ring, may further stabilize the crystal structure. mdpi.com Dispersion forces are also a major source of attraction, with their significance increasing with the presence of heavier halogen atoms like bromine. researchgate.net

Interactive Table of Expected Intermolecular Interactions Below is a summary of potential intermolecular contacts and their typical distance ranges, inferred from studies on similar halogenated molecules.

| Interaction Type | Typical Distance (Å) | Significance |

|---|---|---|

| C-H···F | ~2.2 - 2.6 | Directional, contributes to network formation |

| C-H···Cl | ~2.7 - 3.0 | Weak directional interaction |

| Br···Br (Type I/II) | ~3.3 - 3.7 | Significant directional packing force |

| Br···Cl | ~3.3 - 3.5 | Contributes to lattice stability googleapis.com |

| π-π Stacking (centroid-centroid) | ~3.5 - 4.0 | Stabilizes layered structures youtube.com |

Examination of Molecular Conformation and Dihedral Angles

The molecular conformation of this compound is defined by the spatial arrangement of its substituents relative to the benzene ring. The planarity of the benzene ring itself is likely to be slightly distorted due to the steric bulk of the multiple halogen substituents.

The most significant conformational variable is the rotation of the trifluoromethyl (-CF3) group. The barrier to rotation for the CF3 group is generally low, but its preferred orientation will be influenced by steric hindrance and electrostatic interactions with the adjacent ortho-chlorine atom and meta-bromine atoms. In related structures, substituents ortho to a trifluoromethyl group can cause a significant twist of that group out of the plane of the benzene ring. researchgate.net

The planarity between the benzene ring and its substituents is described by dihedral angles. For instance, in a perfectly planar arrangement, the dihedral angle between the plane of the ring and the plane defined by a substituent's atoms would be 0°. However, steric crowding, as is expected in this heavily substituted molecule, often forces substituents to twist out of the plane. In structurally related compounds like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the nitro group ortho to the chlorine is twisted significantly, with reported angles approaching 90°. researchgate.net A similar, though perhaps less pronounced, effect could be anticipated for the substituents of this compound. The interplay between the sizes of the substituents at different positions dictates the final rotational energy barrier and preferred conformation. nih.gov

Interactive Table of Representative Dihedral Angles in Substituted Aromatics This table provides examples of dihedral angles from related molecules to illustrate the potential non-planarity.

| Compound Type | Atoms Defining Dihedral Angle | Typical Angle (°) | Reference Context |

|---|---|---|---|

| Ortho-substituted nitrobenzene | O-N-C-C | ~38 - 62 | Twist of nitro group out of benzene ring plane researchgate.net |

| Substituted biphenyls/styrenes | Ring-C-C-Ring | ~5 - 15 | Angle between two aromatic rings rsc.org |

| Carvacrol derivatives | C-C-C-H (isopropyl group) | syn vs. anti conformers | Restricted rotation due to ortho substituents nih.gov |

Vibrational Spectroscopy (e.g., IR, Raman) for Functional Group Analysis

Vibrational spectroscopy is a primary tool for the identification of functional groups. The infrared (IR) and Raman spectra of this compound would be characterized by absorption bands corresponding to the vibrations of the C-F, C-Cl, C-Br, and aromatic C=C bonds.

C-F Vibrations: The trifluoromethyl group gives rise to very strong C-F stretching absorptions. These are typically found in the 1350-1100 cm⁻¹ region. youtube.com The intensity of these bands can sometimes obscure other signals in this area of the IR spectrum. youtube.com

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring typically produce a series of bands in the 1600-1450 cm⁻¹ region. davuniversity.org The substitution pattern on the benzene ring influences the pattern of weak overtone and combination bands that appear between 2000-1700 cm⁻¹. davuniversity.org

C-Cl and C-Br Vibrations: The stretching vibrations for carbon-halogen bonds are found in the fingerprint region of the spectrum. As the mass of the halogen atom increases, the vibrational frequency decreases. spectroscopyonline.com The C-Cl stretch is expected in the range of 850-550 cm⁻¹, while the heavier C-Br bond stretch appears at a lower frequency, typically between 690-515 cm⁻¹. libretexts.orgorgchemboulder.com

C-H Bending: Out-of-plane C-H bending vibrations ("wags") are also characteristic of the substitution pattern and appear in the 900-675 cm⁻¹ region. libretexts.org

Raman spectroscopy provides complementary information. While C-F stretches are strong in the IR, they are often weaker in the Raman spectrum. Conversely, C-Cl and C-Br stretches can be more readily observed in Raman spectra, aiding in unambiguous identification. researchgate.net

Interactive Table of Expected Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected IR Range (cm⁻¹) | Expected Intensity | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Typically appears just above 3000 cm⁻¹ libretexts.org |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Multiple bands are characteristic of the aromatic ring davuniversity.org |

| C-F Stretch (CF₃) | 1350 - 1100 | Very Strong | Often the most intense feature in the spectrum youtube.comspectroscopyonline.com |

| Aromatic C-H Bend (out-of-plane) | 900 - 675 | Strong | Position is diagnostic of substitution pattern libretexts.org |

| C-Cl Stretch | 850 - 550 | Medium to Strong | Located in the fingerprint region orgchemboulder.com |

| C-Br Stretch | 690 - 515 | Medium to Strong | Lower frequency than C-Cl due to higher mass orgchemboulder.com |

Methodologies for Resolving Spectroscopic Ambiguities in Derivative Characterization

Characterizing derivatives of this compound, where subtle structural changes occur, can present spectroscopic challenges. Overlapping signals or minor shifts in peak positions can make definitive assignments difficult. Several methodologies are employed to resolve such ambiguities.

One of the most powerful approaches is the combined use of multiple spectroscopic techniques. IR and Raman spectroscopy are often used in tandem as they are governed by different selection rules and can provide complementary information. researchgate.net For example, a vibration that is weak or inactive in an IR spectrum may produce a strong signal in the Raman spectrum, and vice-versa.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool. By calculating the theoretical vibrational frequencies for a proposed structure, researchers can compare the computed spectrum with the experimental one. mdpi.com This allows for a more confident assignment of complex vibrational modes and can help differentiate between isomers where experimental spectra are very similar. Scaling factors are often applied to the calculated frequencies to achieve better agreement with experimental values.

For more complex derivatives, especially those involving chiral centers or restricted bond rotations, advanced Nuclear Magnetic Resonance (NMR) techniques are crucial. Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can establish through-space proximity of atoms, confirming conformational assignments of atropisomers. nih.gov Furthermore, dynamic NMR studies (e.g., EXSY) can be used to measure the energy barriers for conformational changes, such as the rotation of bulky groups. nih.gov In cases of new crystalline derivatives, single-crystal X-ray diffraction remains the definitive method for unambiguous structural elucidation, providing precise bond lengths, angles, and details of intermolecular interactions. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common practice in computational chemistry to employ DFT to predict a wide range of molecular properties. For a molecule like 2-Chloro-3,5-dibromobenzotrifluoride, DFT calculations would be instrumental in understanding its fundamental chemical nature.

A critical aspect of DFT analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule. For this compound, a theoretical investigation into its HOMO-LUMO gap would offer insights into its kinetic stability and the electronic transitions it may undergo.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a molecule with a rotatable group like the trifluoromethyl group in this compound, MD simulations could provide valuable information about its conformational preferences and the energy barriers between different rotational states. This understanding is crucial for predicting the molecule's shape and how it might fit into the active site of an enzyme or a receptor.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to create mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. Should a series of related benzotrifluoride (B45747) derivatives be synthesized and their properties measured, a QSPR model could be developed. This would allow for the prediction of the properties of new, unsynthesized compounds, including this compound, based on its structural features.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can be used to map out the potential energy surface of a chemical reaction, identifying the most likely reaction pathways and the structures of any transition states. For this compound, this could involve modeling its synthesis or its degradation pathways. Such studies would provide a deeper understanding of the reaction mechanisms at a molecular level.

Based on a comprehensive review of scientific literature and chemical databases, there is a significant lack of specific information available for the chemical compound "this compound" pertaining to the detailed applications requested in the provided outline.

The available research and documentation predominantly focus on structurally related compounds, most notably 2-Chloro-3,5-dinitrobenzotrifluoride . This related compound is frequently cited as a versatile intermediate in various industrial applications.

For instance, 2-Chloro-3,5-dinitrobenzotrifluoride is documented as an intermediate in the synthesis of:

Agrochemicals: Including herbicides, fungicides, and insecticides. nbinno.com

Pharmaceuticals: Used in the production of antimicrobial and anticancer agents. nbinno.com

Dyes and Pigments: Serves as a precursor for azo dyes. nbinno.com

Similarly, other related benzotrifluoride derivatives, such as 4-chloro-3,5-dinitrobenzotrifluoride, are noted for their role as intermediates in the manufacturing of specific herbicides. nih.gov Patents also describe the synthesis of various chlorobenzotrifluoride compounds for use as chemical intermediates in agricultural products. epo.org

However, specific research findings, synthetic pathways, or applications related to polymer modification, functional materials, or dye chemistry for This compound could not be identified in the available resources. The persistent lack of data for this exact compound across multiple searches indicates that it is either not commonly used in these applications or its synthesis and use are not well-documented in public-facing scientific literature.

Due to the strict requirement to focus solely on "this compound" and to ensure scientific accuracy, it is not possible to generate the requested article with the specified detailed outline. The available information on related compounds, while extensive, cannot be substituted to meet the precise constraints of the request.

Applications in Advanced Chemical Synthesis and Material Science

Photophysical Applications (e.g., fluorescence studies of derivatives)

The direct photophysical applications of 2-Chloro-3,5-dibromobenzotrifluoride are not extensively documented in publicly available scientific literature. However, the structural features of this molecule, specifically the presence of a trifluoromethyl group and heavy halogen atoms (bromine and chlorine) on a benzene (B151609) ring, allow for a discussion of its potential photophysical behavior and that of its derivatives based on established principles and studies of related compounds.

The photophysical properties of aromatic compounds are significantly influenced by the nature of their substituents. The trifluoromethyl (-CF3) group, being a strong electron-withdrawing group, and the halogen atoms can modulate the electronic transitions and de-excitation pathways of the parent benzotrifluoride (B45747) molecule.

In related classes of molecules, such as substituted benzoylgermanes, studies have shown that electron-withdrawing groups can lower the energy levels of the lowest singlet and triplet excited states. This typically results in a red-shift in fluorescence emission. Furthermore, the presence of heavy atoms like bromine is known to promote intersystem crossing (ISC), a process where the molecule transitions from an excited singlet state to a triplet state. This "heavy-atom effect" can lead to a decrease in fluorescence quantum yield and an increase in phosphorescence or the population of the triplet state. This effect has been observed in other halogenated organic compounds.

While specific fluorescence studies on derivatives of this compound are scarce, research on other substituted benzotrifluorides has demonstrated their utility in various applications. For instance, the phototransposition reactions of dimethylbenzotrifluorides have been studied to understand the migratory aptitude of the trifluoromethyl-substituted carbon. nih.gov Although not a fluorescence application, this highlights the photoreactive nature of substituted benzotrifluorides.

The synthesis of various derivatives from trifluoromethyl-containing aromatic compounds is a well-established field. For example, derivatives of 3',5'-bis(trifluoromethyl)acetophenone (B56603) have been synthesized to create novel pyrazole (B372694) derivatives. While these particular studies focused on antimicrobial activity, the synthetic methodologies could potentially be adapted to create fluorescent probes by incorporating known fluorophores.

In the broader context of fluorinated organic molecules, derivatives are often synthesized to fine-tune their photophysical properties for specific applications. For instance, the introduction of different substituents can alter the emission wavelength, quantum yield, and lifetime of a fluorescent molecule. This principle is widely applied in the development of sensors, imaging agents, and organic light-emitting diodes (OLEDs).

Given the lack of direct experimental data for this compound, the following table provides a generalized overview of how its structural components might influence the photophysical properties of potential derivatives.

| Structural Feature | Potential Influence on Photophysical Properties |

| Trifluoromethyl (-CF3) Group | Can lead to a red-shift in absorption and emission spectra due to its electron-withdrawing nature. May influence the rates of non-radiative decay processes. |

| Bromine Atoms | Likely to enhance intersystem crossing (ISC) via the heavy-atom effect, potentially leading to quenched fluorescence but enhanced phosphorescence or triplet state reactivity. |

| Chlorine Atom | Also contributes to the heavy-atom effect, though typically to a lesser extent than bromine. |

| Aromatic Ring | Provides the core π-system for electronic transitions (absorption and fluorescence). |

It is important to note that the combined effects of these substituents can be complex and would require empirical studies to fully elucidate the photophysical behavior of any specific derivative of this compound.

Environmental Fate and Mechanistic Toxicology Research

Environmental Degradation Pathways and By-product Formation

The environmental persistence and degradation of halogenated aromatic compounds are determined by their chemical structure and the surrounding environmental conditions. For compounds like 2-Chloro-3,5-dibromobenzotrifluoride, several degradation pathways can be inferred from studies on related molecules.

Microorganisms have evolved a wide array of enzymes and metabolic pathways to break down synthetic, xenobiotic compounds, including halogenated hydrocarbons. nih.govnih.gov The degradation of chlorinated aromatic compounds, for instance, can occur through oxidative dehalogenation. nih.gov This process involves the incorporation of hydroxyl groups derived from molecular oxygen, catalyzed by enzymes such as monooxygenases and dioxygenases. nih.gov This hydroxylation makes the aromatic ring more susceptible to cleavage, leading to less toxic and more water-soluble products. nih.gov

The biodegradation of halogenated aromatic compounds often begins with the conversion into less toxic intermediates like catechol, hydroquinone, or protocatechuate through the removal of halide ions. nih.gov It is plausible that this compound could undergo similar initial steps, where the bromine or chlorine atoms are replaced by hydroxyl groups, initiating the breakdown of the molecule. The trifluoromethyl group, known for its stability, likely influences the rate and pathway of degradation.

The following table summarizes potential degradation pathways for halogenated aromatic compounds, which may be relevant to this compound.

| Degradation Pathway | Description | Key Enzymes | Potential By-products |

| Oxidative Dehalogenation | Incorporation of one or two hydroxyl groups from O2, leading to the removal of a halogen atom. nih.gov | Monooxygenases, Dioxygenases nih.gov | Halogenated catechols, Halogenated phenols |

| Reductive Dehalogenation | Removal of a halogen atom with the addition of electrons. This is more common under anaerobic conditions. | Reductive dehalogenases | Less halogenated aromatic compounds |

| Hydrolytic Dehalogenation | Replacement of a halogen atom with a hydroxyl group from water. | Hydrolases | Hydroxylated aromatic compounds |

Mechanistic Studies of Biological Interactions at a Molecular Level

Understanding the molecular mechanisms through which halogenated compounds interact with biological systems is crucial for assessing their potential toxicological impact.

Research on structural analogues provides insights into the potential mutagenic activity and DNA interactions of this compound. Studies on various halogenated hydrocarbons and aromatic compounds have demonstrated their potential to cause DNA damage. nih.govnih.gov

For instance, some halogenated hydrocarbons are known to form DNA adducts, which are pieces of DNA covalently bonded to a chemical. nih.gov The formation of these adducts is a critical step in the initiation of carcinogenesis. Halogenated aromatic compounds can interact with DNA non-covalently, primarily through intercalation, where the molecule inserts itself between the base pairs of the DNA helix. researchgate.net The polar groups on the aromatic ring play a significant role in determining the strength of this interaction. researchgate.net

The mutagenicity of chloro- and fluoro-nitrobenzene derivatives has been examined in Salmonella typhimurium. nih.gov Several of these nitro-group-containing compounds exhibited mutagenic activity, particularly those with a halogen substituent at the ortho or para position relative to the nitro group. nih.gov In contrast, analogous compounds without the nitro group did not show mutagenic activity. nih.gov This suggests that the presence and position of specific functional groups are critical determinants of mutagenicity.

The table below presents findings on the mutagenicity of structural analogues.

| Compound Class | Test System | Findings | Reference |

| Chloronitrobenzene derivatives | Salmonella typhimurium | Compounds with a chloro substituent at the para or ortho position to the nitro group were mutagenic. | nih.gov |

| Fluoronitrobenzene derivatives | Salmonella typhimurium | Showed mutagenic activity in both base-pair substitution and frameshift strains. | nih.gov |

| Chlorobenzene & Fluorobenzene derivatives | Salmonella typhimurium | No mutagenic activity was observed in the absence of a nitro group. | nih.gov |

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. Halogenated compounds can induce oxidative stress through various mechanisms.

Studies on halogen-substituted para-benzoquinones, which are structurally related to potential metabolites of halogenated aromatic compounds, have shown their capacity to induce oxidative damage. nih.gov Exposure to 2-chloro-1,4-benzoquinone (B1222853) (CBQ) in zebrafish embryos led to a significant increase in ROS levels and enhanced the activity of antioxidant enzymes like superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase. nih.gov This indicates an adaptive response to combat the induced oxidative stress.

The induction of oxidative stress by aromatic compounds like benzo[a]pyrene (B130552) involves the generation of ROS, disruption of antioxidant enzyme activities, and a reduction in non-enzymatic antioxidants. nih.gov It is plausible that this compound or its metabolites could trigger similar pathways, leading to cellular damage.

| Compound/Analogue | Biological System | Mechanism of Oxidative Stress | Observed Effects | Reference |

| 2-chloro-1,4-benzoquinone (CBQ) | Zebrafish embryos | Increased production of reactive oxygen species (ROS). | Increased activity of superoxide dismutase, catalase, and glutathione peroxidase. | nih.gov |

| Benzo[a]pyrene (BaP) | Cells | Generation of ROS, disturbance of antioxidant enzyme activity. nih.gov | Lipid and protein peroxidation, formation of DNA adducts. nih.gov | nih.gov |

Ecological Impact Assessments from a Chemical Research Perspective

The potential ecological impact of a chemical is intrinsically linked to its persistence, bioaccumulation potential, and toxicity. For this compound, a comprehensive ecological impact assessment would require dedicated studies. However, insights can be drawn from the broader class of halogenated aromatic compounds.

These compounds can enter the environment through various channels, including industrial discharge and waste. nih.gov Their persistence can lead to bioaccumulation in the food chain, potentially posing a risk to wildlife and human health. nih.gov The toxic, mutagenic, or carcinogenic properties of many halogenated compounds underscore the importance of understanding their ecological fate. nih.gov

The development of recombinant microorganisms with enhanced capabilities to degrade recalcitrant halogenated compounds is an active area of research aimed at mitigating their environmental impact. nih.govnih.gov

Thermal Decomposition Pathways and By-product Analysis

The thermal decomposition of halogenated compounds is a critical consideration, particularly in industrial settings and during waste incineration. Studies on related benzotrifluoride (B45747) derivatives and other halogenated molecules provide a basis for understanding the potential thermal breakdown of this compound.

For example, the thermal decomposition of 2,4-dichloro-5-nitro benzotrifluoride occurs at approximately 380°C. polimi.it The presence of sulfuric acid can significantly lower the thermal stability of such nitro derivatives. polimi.it

The thermal decomposition of halogenated polymers, which often contain brominated flame retardants, results in the release of asphyxiants, irritants, and volatile organic compounds. cetjournal.it Analysis of the thermal decomposition products of chlorinated and fluorinated propenes, which are being considered as fire extinguishing agents, shows the formation of radicals such as HCl, ∙CF3, and ∙CF2. researchgate.net These radicals can then react further in a fire environment. researchgate.net

It is anticipated that the thermal decomposition of this compound would proceed through the cleavage of the carbon-halogen bonds, potentially releasing halogenated radicals and other smaller molecules. The specific by-products would depend on the temperature, oxygen availability, and the presence of other substances.

| Compound | Decomposition Temperature | Potential By-products |

| 2,4-dichloro-5-nitro benzotrifluoride | ~380°C polimi.it | Not specified |

| Chlorinated and fluorinated propenes | Not specified | HCl, ∙CF3, ∙CF2 researchgate.net |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Improved Efficiency and Selectivity

The primary value of 2-Chloro-3,5-dibromobenzotrifluoride lies in its role as an intermediate for constructing more complex molecular architectures. Future research will prioritize the development of novel synthetic pathways that utilize this compound to produce target molecules with high efficiency, selectivity, and sustainability. A key trend is the move towards greener chemistry, minimizing waste and avoiding harsh reaction conditions. Research efforts will likely focus on regioselective functionalization, where reactions can be precisely controlled to target one of the three halogen sites (chlorine or one of the two bromine atoms) over the others. This allows for the stepwise and controlled introduction of different functional groups, creating a diverse range of derivatives from a single starting material.

Exploration of New Catalytic Systems for Enhanced Functionalization

A significant emerging trend in organic synthesis is the replacement of traditional noble metal catalysts (e.g., palladium, platinum) with more abundant, less toxic, and cost-effective base metals. Research into the functionalization of haloaromatics like this compound is increasingly focused on this area. For instance, recent advancements have demonstrated the use of zinc-catalyzed Suzuki–Miyaura cross-coupling reactions. aablocks.com One study highlighted a method using zinc dihalides to couple benzyl (B1604629) halides with aryl borates, with triarylzincates identified as the key nucleophilic intermediates. aablocks.com This approach represents a notable advance in developing less toxic cross-coupling methodologies. aablocks.com Future investigations will likely expand the scope of such base-metal catalysis to other important transformations, such as C-N and C-O bond-forming reactions, further enhancing the synthetic utility of this compound as a building block.

Advanced Characterization Techniques for Complex Derivatives and Metabolites

As more complex molecules are synthesized from this compound, the need for unambiguous structural confirmation becomes paramount. Future research will rely heavily on the application of advanced characterization techniques. Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including experiments like HMBC and HSQC, will be essential for elucidating the intricate connectivity of highly substituted aromatic products. High-resolution mass spectrometry (HRMS) is critical for confirming elemental composition, a task complicated by the presence of multiple halogen isotopes (chlorine and bromine), which create distinctive isotopic patterns. The development of new analytical workflows, potentially coupling liquid chromatography with mass spectrometry (LC-MS) and NMR, will be crucial for the separation and real-time characterization of reaction intermediates and complex product mixtures.

Deeper Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work is a powerful trend that will accelerate research involving this compound. Computational tools, such as Density Functional Theory (DFT), can be used to predict the reactivity of the different halogen sites, model transition states of catalytic cycles, and rationalize observed selectivity. For example, computational analysis can help understand why certain catalytic systems, like the triarylzincates in zinc-catalyzed couplings, are particularly effective. aablocks.com Physicochemical properties can also be calculated to guide experimental design. ambeed.com This predictive power allows chemists to design more targeted and efficient experiments, reducing the amount of trial-and-error required in the laboratory. Deeper integration will involve using computational screening to identify promising new catalysts or reaction conditions before they are attempted experimentally.

Table 1: Calculated Physicochemical Properties of a Structurally Similar Compound, 1-Bromo-2-chloro-4-trifluoromethylbenzene (Data presented for a related isomer to illustrate the types of parameters used in computational analysis)

| Property | Value |

| Num. heavy atoms | 12 |

| Fraction Csp3 | 0.14 |

| Num. rotatable bonds | 1 |

| Num. H-bond acceptors | 3.0 |

| Num. H-bond donors | 0.0 |

| Molar Refractivity | 44.15 |

| Topological Polar Surface Area (TPSA) | 0.0 Ų |

Source: Ambeed, Computational Chemistry of [402-04-0]. ambeed.com

Expanding Applications in Specialized Chemical Fields